(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole
Description
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole is a chiral indole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1 position and an allyloxycarbonyl (Alloc)-protected aminoethyl moiety at the C3 position. The (S)-configuration at the stereogenic center ensures enantioselective interactions in synthetic or biological contexts. This compound is typically employed as a key intermediate in pharmaceutical synthesis, particularly for constructing peptidomimetics or bioactive indole alkaloids. Its Boc group enhances stability during synthetic manipulations, while the Alloc moiety allows for orthogonal deprotection under mild conditions (e.g., palladium catalysis) .
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-3-oxo-3-prop-2-enoxypropyl)indole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-10-24-17(22)15(20)11-13-12-21(18(23)25-19(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11,20H2,2-4H3 |
InChI Key |
FVSKAYVWNOSHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OCC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole typically involves multiple steps:
Starting Material: The synthesis begins with an indole derivative.
Protection of Amine Group: The amine group is protected using a Boc protecting group.
Allylation: The protected indole undergoes allylation to introduce the allyloxycarbonyl group.
Final Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Reaction Pathways and Mechanisms
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole is a chiral indole derivative with a tert-butoxycarbonyl (Boc) protecting group, an allyloxycarbonyl (Alloc) group, and an aminoethyl side chain. Its complex structure enables participation in diverse chemical reactions, including deprotection , alkylation , and cycloadditions . Below are key reaction pathways supported by literature:
1.1. Deprotection Reactions
The Boc group can be removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane) to yield the free amine at the indole nitrogen . Similarly, the Alloc group on the aminoethyl chain may undergo catalytic hydrogenation or oxidative cleavage to release the allyl fragment, generating a free amine or aldehyde intermediate.
1.2. Alkylation and Acylation
The aminoethyl moiety acts as a nucleophile, enabling reactions such as:
-
Alkylation : Reaction with alkyl halides or epoxides to form substituted amines.
-
Acetylation : Acylation via acetyl chloride or esters to modify the amine’s reactivity .
1.3. Cycloaddition Chemistry
The allyl group in the Alloc moiety can participate in inverse-electron-demand Diels–Alder (IEDDA) reactions with tetrazines or 1,3-dipolar cycloadditions (e.g., with nitrile imines), enabling bioorthogonal labeling . For example, IEDDA reactions with tetrazines proceed rapidly under mild conditions, with rate constants (k₂) up to 1.59 M⁻¹s⁻¹ .
1.4. Metal-Catalyzed Transformations
The indole core and aminoethyl chain may undergo catalytic modifications:
-
Palladium-catalyzed allylic substitution : Potential for enantioselective reactions using ligands like bis(oxazolines) or phosphoramidites .
-
Radical-mediated coupling : Nickel or iron catalysts could facilitate C–C bond formation via radical intermediates, as observed in related systems .
2.2. Cyclization Reactions
| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Oxidative cyclization | PhI(OAc)₂ | MeCN | Reflux | 43% | |
| Pd(OAc)₂-mediated cyclization | Pd(OAc)₂ (0.2 eq) | MeCN | Reflux | 56% |
3.1. Medicinal Chemistry
The compound’s structural features (Boc, Alloc, aminoethyl) make it a candidate for:
-
Enzyme inhibition : Hydrogen-bonding interactions via the amine and carbonyl groups.
-
Peptide/protein modification : Utilization in solid-phase synthesis or click chemistry .
3.2. Bioorthogonal Labeling
The allyl group enables rapid, selective labeling via IEDDA or strain-promoted cycloadditions, applicable in:
4.1. Steric and Electronic Effects
-
The Boc group stabilizes the indole nitrogen, preventing unwanted side reactions.
-
The allyl group’s geometry (cis vs. trans) influences reactivity in cycloadditions .
4.2. Stereochemical Control
The (S)-configuration at the aminoethyl center suggests stereoselective synthesis methods, such as enantioselective deprotonation or catalytic asymmetric induction .
Scientific Research Applications
Chemical Synthesis
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo diverse chemical transformations makes it valuable in the development of new compounds with potential biological activity.
Biochemical Studies
The compound may act as a probe or ligand in biochemical research, aiding in the exploration of molecular interactions and pathways. Its structural features allow it to interact with specific enzymes or receptors, providing insights into biological mechanisms.
Pharmaceutical Development
Research indicates that (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole could be utilized in drug development targeting specific biological pathways. For instance, derivatives of indole compounds have been associated with therapeutic effects on conditions like diabetes and obesity through their interaction with G-protein coupled receptors such as GPR43 .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate its incorporation into various formulations, enhancing product performance in sectors such as pharmaceuticals and agrochemicals.
Case Study 1: Drug Development
A study focusing on indole derivatives highlighted their therapeutic potential against metabolic disorders. The use of (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole analogs demonstrated promising results in activating GPR43 receptors, which are implicated in glucose metabolism and fat storage regulation .
Case Study 2: Biochemical Probing
In biochemical assays, (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole was employed to investigate enzyme-substrate interactions. The compound's ability to act as a reversible inhibitor allowed researchers to elucidate the mechanisms underlying certain metabolic pathways.
Mechanism of Action
The mechanism of action for (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and similarities among related indole compounds:
Key Observations :
- Protective Groups : The Boc and Alloc groups in the target compound contrast with simpler substituents (e.g., methyl, chloro) in analogs. These groups influence solubility, stability, and downstream reactivity.
- Substituent Position: The C3-aminoethyl group in the target compound differs from C2-carboxylic acids or C5-methoxy groups in others, affecting electronic properties and hydrogen-bonding capacity.
- Synthetic Utility : Palladium-catalyzed deprotection of Alloc in the target compound enables selective functionalization, a strategy aligned with modern synthetic trends .
Spectroscopic and Analytical Data
NMR Trends :
- In 3b/3c analogs (), aromatic protons appear at δ 116–129 ppm (13C-NMR), while the Boc-protected NH2 resonates at δ 144.88 ppm . Similar shifts are expected for the target compound’s Boc and Alloc groups.
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid lacks reported NMR data but is characterized by high purity (100%) in safety documentation .
Mass Spectrometry :
- HRMS for 3b/3c analogs shows m/z 223.1225 (C15H15N2), aligning with theoretical values . The target compound’s HRMS would require calculation based on its molecular formula (C21H27N3O5).
Biological Activity
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | tert-butyl 3-(2-amino-3-oxo-3-prop-2-enoxypropyl)indole-1-carboxylate |
| InChI | InChI=1S/C19H24N2O4/c1-5-10-24-17(22)15(20)11-13-12-21(18(23)25-19(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11,20H2,2-4H3 |
| InChI Key | FVSKAYVWNOSHGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OCC=C)N |
The biological activity of (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing the active amine to participate in further biochemical reactions. This mechanism positions the compound as a potential probe or ligand in biochemical studies and drug development targeting specific biological pathways.
Antiviral Properties
Research has indicated that compounds similar to (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole may exhibit antiviral properties. For instance, studies on related indole derivatives have demonstrated efficacy against HIV by acting as gp120 antagonists. These compounds showed significant antiviral activity with half-maximal inhibitory concentrations (IC50) in the nanomolar range .
Anticancer Activity
Indoles are well-known for their anticancer properties. A study focusing on marine-inspired indoles found that certain analogs displayed promising in vitro antitumor activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The modifications made to the indole structure were crucial in enhancing their antiproliferative effects .
Structure–Activity Relationships (SAR)
The efficacy of (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole can be influenced by its structural components. For example, the introduction of various substituents on the indole ring has been shown to significantly alter its biological activity. In particular, bulky and electron-rich groups at specific positions can enhance receptor modulation and improve selectivity against target enzymes .
Case Study 1: Antiviral Activity Against HIV
In a preclinical study, an analogue of (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole was tested for its ability to inhibit HIV entry by targeting the gp120 protein. The compound demonstrated a potent antiviral effect with an IC50 value of 63 nM, indicating its potential as a therapeutic agent against HIV .
Case Study 2: Antitumor Effects
A series of synthetic indoles were evaluated for their anticancer properties. The study revealed that modifications to the indole structure led to increased cytotoxicity against various cancer cell lines, suggesting that (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole could be developed into a potent anticancer agent through further structural optimization .
Q & A
Basic Questions
Q. What synthetic strategies are effective for introducing the Boc and allyloxycarbonyl groups onto the indole scaffold?
- Methodology :
- Boc Protection : React the indole's amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like DMAP or triethylamine. Monitor completion via TLC .
- Allyloxycarbonyl Introduction : Use allyl chloroformate in a two-phase system (e.g., DCM/water) with sodium bicarbonate to selectively acylate the secondary amine on the ethyl side chain. Maintain pH < 8 to avoid Boc deprotection .
- Intermediate Characterization : Confirm regioselectivity via -NMR (e.g., Boc methyl signals at δ 1.4 ppm) and FT-IR (C=O stretches at ~1700 cm) .
Q. How can intermediates be purified during the synthesis of this compound?
- Methodology :
- Recrystallization : Use solvent pairs like DMF/acetic acid (3:1 v/v) for intermediates with poor solubility. Filter precipitates under reduced pressure and wash with cold ethanol .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (10–50%) for polar intermediates. Monitor fractions via UV fluorescence (indole core) .
Advanced Questions
Q. What analytical techniques are critical for verifying the (S)-configuration at the ethyl side chain?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Compare retention times with (R)-enantiomer standards .
- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated acetonitrile solution. Analyze spatial arrangement of substituents to confirm stereochemistry .
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to correlate optical activity with configuration .
Q. How can competing N-alkylation versus O-alkylation be mitigated during functionalization of the indole nitrogen?
- Methodology :
- Base Selection : Sodium acetate in acetic acid suppresses N-alkylation by protonating the indole nitrogen, directing reactivity to the ethyl side chain’s amine .
- Temperature Control : Conduct reactions at 0–5°C to slow kinetically favored N-alkylation. Use bulky electrophiles (e.g., allyl bromides) to sterically hinder undesired pathways .
- In-Situ Monitoring : Track reaction progress via -NMR to detect carbonyl shifts (e.g., allyloxycarbonyl at δ 155–160 ppm) .
Q. What strategies minimize diastereomeric byproducts during coupling of the amino-ethyl side chain to the indole core?
- Methodology :
- Chiral Auxiliaries : Temporarily attach a menthol-derived group to the ethylamine to enforce stereoselective coupling. Remove via hydrolysis post-reaction .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze (R)-configured esters, enriching the (S)-enantiomer .
- Kinetic Control : Optimize stoichiometry (1.1 equiv aldehyde to 1.0 equiv amine) and reflux duration (3–5 h in acetic acid) to favor thermodynamic product formation .
Data Contradictions & Resolution
Q. How should researchers address discrepancies in reported melting points for indole-3-carboxylic acid derivatives?
- Analysis :
- lists mp 232–234°C for indole-3-carboxylic acid, while other sources may report lower ranges due to impurities.
- Resolution : Recrystallize samples 2–3 times from hot ethanol and dry under vacuum (<0.1 mmHg) for 24 h to ensure purity .
Q. Why do FT-IR spectra of Boc-protected indoles vary across studies?
- Analysis :
- Differences arise from solvent interactions (e.g., DCM vs. KBr pellets) and hydration states.
- Standardization : Acquire spectra in anhydrous KBr pellets and reference against Boc-protected standards (C=O stretch at 1695–1710 cm) .
Methodological Tables
| Step | Conditions | Key Reagents | Characterization |
|---|---|---|---|
| Boc Protection | 0°C → RT, 12 h, DCM, DMAP | Boc₂O, triethylamine | -NMR (δ 1.4 ppm) |
| Allyloxycarbonyl Acylation | 0°C, 4 h, pH 6–7, DCM/water | Allyl chloroformate, NaHCO₃ | FT-IR (C=O at 1740 cm) |
| Stereochemical Analysis | Chiral HPLC, hexane/isopropanol (90:10) | Chiralpak® IA column | Retention time comparison |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
